Advanced Synthetic and Application Guide: Ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate (CAS 1001354-64-8)
Advanced Synthetic and Application Guide: Ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate (CAS 1001354-64-8)
Executive Summary
In contemporary medicinal chemistry and fragment-based drug discovery (FBDD), the strategic decoration of heterocyclic scaffolds is paramount for optimizing pharmacokinetic and pharmacodynamic profiles. Ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate (CAS 1001354-64-8) represents a highly versatile, functionalized building block[1]. By integrating a rigid cyclopropyl moiety onto the N1 position of an imidazole-4-carboxylate core, this compound offers unique conformational constraints, improved metabolic stability against cytochrome P450 enzymes, and a favorable logD profile compared to standard aliphatic substituents[1].
This whitepaper provides an in-depth technical analysis of its physicochemical properties, validated synthetic pathways, and its critical role in the development of targeted therapeutics, such as Ubiquitin-Specific Protease 7 (USP7) inhibitors[2].
Structural & Physicochemical Rationale
The molecular architecture of ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate is specifically designed for downstream elaboration. The ethyl ester serves as a protected handle for subsequent amidation or reduction, while the cyclopropyl group restricts the rotational degrees of freedom, locking the imidazole ring into preferred vectors for target binding.
Table 1: Physicochemical and Structural Profiling
| Property | Value | Rationale / Implication for Drug Design |
| CAS Number | 1001354-64-8 | Unique identifier for compound library indexing[1]. |
| Molecular Formula | C9H12N2O2 | Low molecular weight, ideal for FBDD[1]. |
| Molecular Weight | 180.20 g/mol | High ligand efficiency; leaves ample room for downstream elaboration while remaining Rule of 5 compliant[1]. |
| SMILES | O=C(C1=CN(C2CC2)C=N1)OCC | Highlights the N-cyclopropyl linkage and the orthogonal reactivity of the ester[1]. |
| InChIKey | XWPLMIILNGKVBS-UHFFFAOYSA-N | Essential for precise structural matching in in silico molecular docking studies[1]. |
Validated Synthetic Methodologies
As a Senior Application Scientist, selecting the correct synthetic route is a matter of balancing atom economy, starting material availability, and late-stage functionalization needs. Below are two field-proven, self-validating methodologies for synthesizing this scaffold.
Figure 1: Divergent synthetic workflows for ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate.
Route A: Copper-Mediated N-Cyclopropylation (Chan-Lam Coupling)
Causality & Mechanism: Direct N-alkylation with cyclopropyl halides via SN2 is notoriously inefficient due to the high s-character of the cyclopropyl carbon-halogen bond, which resists backside attack. The circumvents this by utilizing cyclopropylboronic acid and a Cu(II) catalyst[2]. 4,4′-bipyridine is employed as a ligand to stabilize the highly reactive Cu(III) intermediate formed during oxidative addition, facilitating smooth reductive elimination to yield the N-cyclopropyl product[2].
Self-Validating Protocol:
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Setup: To a 250-mL round-bottom flask, add ethyl 1H-imidazole-4-carboxylate (1.0 eq, 3.57 mmol), cyclopropylboronic acid (2.0 eq, 7.16 mmol), and Na₂CO₃ (2.0 eq, 7.14 mmol)[2].
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Catalyst Addition: Suspend the mixture in 1,2-dichloroethane (DCE, 30 mL). Add 4,4′-bipyridine (1.0 eq) and Cu(OAc)₂ (1.0 eq)[2].
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Reaction: Stir aggressively at room temperature under an ambient air atmosphere. Causality: Oxygen is strictly required to reoxidize the copper catalyst and maintain the catalytic cycle.
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Validation Checkpoint: Monitor via LCMS. The reaction is self-validating when the blue/green copper suspension turns deep brown (indicating active catalytic turnover) and the starting material peak (m/z 141) is fully replaced by the product mass (m/z 181 [M+H]⁺)[2].
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Yield: Typically ~47% after silica gel purification[2].
Route B: De Novo Microwave-Assisted Cycloaddition
Causality & Mechanism: When late-stage coupling is low-yielding, building the imidazole ring de novo is highly effective. Reacting (Z)-ethyl 3-(dimethylamino)-2-isocyanoacrylate with cyclopropylamine triggers an initial addition-elimination (expelling dimethylamine), followed by an intramolecular cyclization onto the isocyanide carbon[3]. Microwave (MW) irradiation is utilized to rapidly overcome the high activation energy of the cyclization step.
Self-Validating Protocol:
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Setup: Charge a microwave vial with (Z)-ethyl 3-(dimethylamino)-2-isocyanoacrylate (1.0 eq, 17.84 mmol) and n-BuOH (8 mL)[3].
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Amine Addition: Add cyclopropylamine (3.0 eq, 53.5 mmol)[3]. Causality: A 3-fold excess is used to drive the initial equilibrium and compensate for the volatility of cyclopropylamine during heating.
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Reaction: Seal the vial and heat under MW irradiation at 100°C overnight[3].
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Validation Checkpoint: Vent the vial carefully in a fume hood; the release of dimethylamine gas (detectable via moist pH paper) validates the first mechanistic step. TLC (EtOAc) should reveal a new spot at Rf = 0.18[3].
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Workup: Quench with saturated aq. NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and concentrate[3].
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Yield: Typically ~68% (orange oil)[3].
Application in Target-Directed Drug Discovery
Ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate is a critical precursor in synthesizing complex heterocycles, notably pyrrolo and pyrazolopyrimidines [2] and imidazopyrrolidine derivatives [3]. A primary application of these derivatives is the inhibition of Ubiquitin-Specific Protease 7 (USP7)[2].
Case Study: USP7 Inhibition and the p53 Pathway
USP7 is a deubiquitinating enzyme that prevents the proteasomal degradation of MDM2. MDM2 is an E3 ubiquitin ligase that negatively regulates the tumor suppressor p53. By utilizing the imidazole-4-carboxylate scaffold to build highly specific USP7 inhibitors, researchers can disrupt this cycle. The imidazole core acts as a crucial hydrogen-bond network participant within the USP7 active site, while the cyclopropyl group perfectly occupies a small, lipophilic sub-pocket, enhancing binding affinity.
Figure 2: Role of imidazole-derived USP7 inhibitors in the p53-mediated apoptosis pathway.
When USP7 is inhibited by derivatives of CAS 1001354-64-8, MDM2 auto-ubiquitinates and degrades. The subsequent stabilization of p53 leads to robust cell cycle arrest and apoptosis in oncological models[2].
Downstream Elaboration Strategies
To transition from the building block to an active pharmaceutical ingredient (API) precursor, the ethyl ester must be manipulated.
Table 2: Standard Elaboration Workflows
| Transformation | Reagents / Conditions | Mechanistic Rationale |
| Saponification | LiOH·H₂O (2.0 eq), THF/H₂O (3:1), RT, 4h. | Generates 1-cyclopropyl-1H-imidazole-4-carboxylic acid[2]. LiOH is preferred over NaOH to prevent epimerization of adjacent stereocenters in complex derivatives. |
| Amidation | HATU (1.2 eq), DIPEA (3.0 eq), R-NH₂, DMF, RT. | Converts the resulting carboxylic acid into a stable amide linkage. HATU ensures rapid formation of the active ester, minimizing side reactions. |
| Reduction | LiAlH₄ (1.5 eq), dry THF, 0°C to RT. | Reduces the ester directly to the primary alcohol (1-(1-cyclopropyl-1H-imidazol-4-yl)methanol), opening pathways for etherification or Swern oxidation to the aldehyde. |
References
- US20160185785A1: Pyrrolo and pyrazolopyrimidines as ubiquitin-specific protease 7 inhibitors.
- US9890166B2: Imidazopyrrolidine derivatives and their use in the treatment of disease.
Sources
- 1. Ethyl 1-Cyclopropyl-1H-imidazole-4-carboxylate|CAS 1001354-64-8 [benchchem.com]
- 2. US20160185785A1 - Pyrrolo and pyrazolopyrimidines as ubiquitin-specific protease 7 inhibitors - Google Patents [patents.google.com]
- 3. US9890166B2 - Imidazopyrrolidine derivatives and their use in the treatment of disease - Google Patents [patents.google.com]
